molecular formula C18H17N3O B2563086 (Z)-2-cyano-3-pyridin-3-yl-N-(2,4,6-trimethylphenyl)prop-2-enamide CAS No. 849601-78-1

(Z)-2-cyano-3-pyridin-3-yl-N-(2,4,6-trimethylphenyl)prop-2-enamide

Cat. No.: B2563086
CAS No.: 849601-78-1
M. Wt: 291.354
InChI Key: BOYKCRRRJCJALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-cyano-3-pyridin-3-yl-N-(2,4,6-trimethylphenyl)prop-2-enamide is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyano group, a pyridine ring, and a trimethylphenyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-pyridin-3-yl-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves a multi-step process:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between a pyridine derivative and an appropriate aldehyde or ketone.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts under basic conditions.

    Addition of the Trimethylphenyl Group: The final step involves the coupling of the trimethylphenyl group to the enamide backbone, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-pyridin-3-yl-N-(2,4,6-trimethylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-pyridin-3-yl-N-(2,4,6-trimethylphenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which (Z)-2-cyano-3-pyridin-3-yl-N-(2,4,6-trimethylphenyl)prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and pyridine ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-cyano-3-pyridin-3-yl-N-(2,4,6-trimethylphenyl)prop-2-enamide: Known for its unique combination of functional groups.

    (Z)-2-cyano-3-pyridin-3-yl-N-(2,4,6-dimethylphenyl)prop-2-enamide: Similar structure but with one less methyl group, affecting its reactivity and properties.

    (Z)-2-cyano-3-pyridin-3-yl-N-(2,4,6-trimethylphenyl)prop-2-enamine: An amine derivative with different chemical behavior.

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyano group, pyridine ring, and trimethylphenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(Z)-2-cyano-3-pyridin-3-yl-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12-7-13(2)17(14(3)8-12)21-18(22)16(10-19)9-15-5-4-6-20-11-15/h4-9,11H,1-3H3,(H,21,22)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYKCRRRJCJALM-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CN=CC=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C\C2=CN=CC=C2)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.